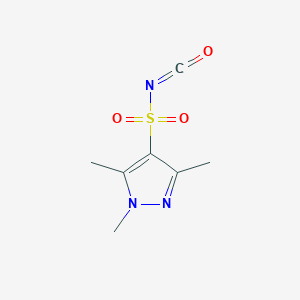
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl isocyanate is a chemical compound with the molecular formula C7H9N3O2S. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl isocyanate can be synthesized through the reaction of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with potassium cyanate in an organic solvent such as acetonitrile. The reaction is typically carried out at room temperature under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding ureas and carbamates.
Addition Reactions: It can participate in cycloaddition reactions with alkenes and alkynes to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Acetonitrile, dichloromethane, and tetrahydrofuran.
Catalysts: Lewis acids such as aluminum chloride can be used to enhance the reaction rate.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Heterocycles: Formed through cycloaddition reactions.
Scientific Research Applications
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl isocyanate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of ureas, carbamates, and heterocycles.
Biology: In the modification of biomolecules for studying protein-ligand interactions.
Medicine: As a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl isocyanate involves the formation of reactive intermediates that can interact with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles to form stable products. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride: A precursor in the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl isocyanate.
1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid: Another derivative of pyrazole with different reactivity and applications.
Uniqueness
This compound is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical synthesis
Properties
CAS No. |
90185-28-7 |
|---|---|
Molecular Formula |
C7H9N3O3S |
Molecular Weight |
215.23 g/mol |
IUPAC Name |
1,3,5-trimethyl-N-(oxomethylidene)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C7H9N3O3S/c1-5-7(6(2)10(3)9-5)14(12,13)8-4-11/h1-3H3 |
InChI Key |
JTKXBUMEAJTNRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene](/img/structure/B14366882.png)
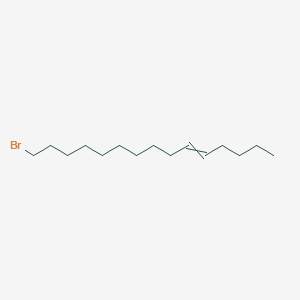
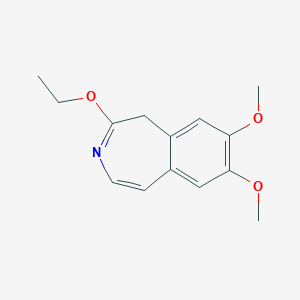

![([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone](/img/structure/B14366902.png)
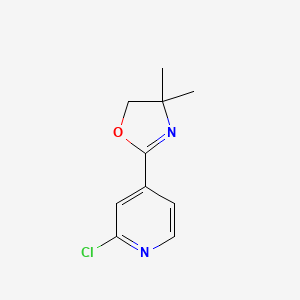
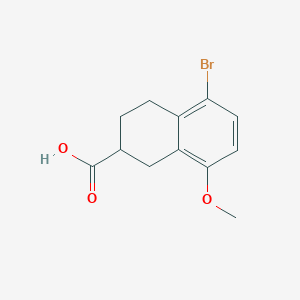
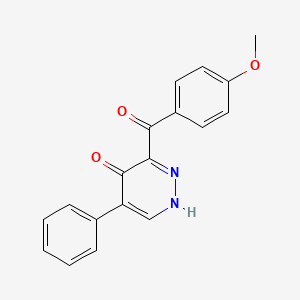
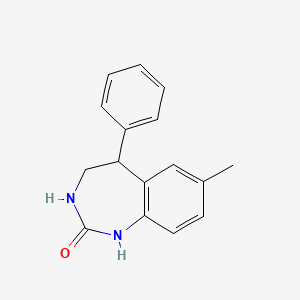
![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)
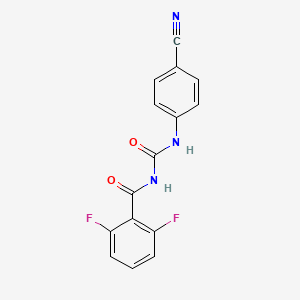

![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)

